Cas no 677706-78-4 (methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate)

Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is a specialized thiophene-based ester compound featuring a conjugated acrylamide substituent. Its molecular structure, incorporating both a thiophene core and a phenylpropenamido group, makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. The compound exhibits potential utility in pharmaceutical and materials chemistry due to its reactivity and structural versatility. The presence of the methyl ester and acrylamide functionalities allows for further derivatization, enabling applications in drug discovery and polymer science. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity, supporting precise synthetic modifications. This compound is suited for research requiring tailored thiophene derivatives.
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate structure
677706-78-4 structure
商品名:methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
CAS番号:677706-78-4
MF:
メガワット:
CID:4656742

methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate

methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00919701-1g
Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
677706-78-4 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI85988-1mg
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
677706-78-4 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI85988-5mg
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
677706-78-4 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI85988-10mg
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
677706-78-4 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI85988-500mg
methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
677706-78-4 >90%
500mg
$720.00 2024-04-19

methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate 関連文献

methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylateに関する追加情報

Methyl 4-Methyl-3-[(2E)-3-Phenylprop-2-enamido]Thiophene-2-Carboxylate: A Comprehensive Overview

The compound methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate (CAS No: 677706-78-4) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and structural versatility. The molecule's structure incorporates a thiophene ring, a methyl group, and an enamide substituent, making it a valuable subject for both academic research and industrial development.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of the synthesis process but also contribute to the sustainability of chemical manufacturing by minimizing waste and energy consumption. The incorporation of the (2E)-3-phenylprop-2-enamido group into the thiophene framework introduces unique electronic characteristics, making this compound highly suitable for applications in optoelectronics and drug delivery systems.

One of the most promising areas of research involving methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a rapidly evolving treatment modality for various cancers, where photosensitizers are used to generate reactive oxygen species (ROS) upon light activation, leading to tumor cell death. Studies have demonstrated that this compound exhibits excellent photostability and high ROS generation efficiency under near-infrared light, making it a strong candidate for next-generation PDT agents.

In addition to its biomedical applications, this compound has shown remarkable performance in organic electronics. The thiophene backbone is known for its ability to facilitate charge transport, while the enamide substituent enhances the molecule's conjugation length and stability. These properties make methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate a valuable component in the development of advanced materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has highlighted its potential as a hole transport layer material in OLEDs, where it exhibits superior charge mobility and device stability.

The synthesis of methyl 4-methyl-3-[(2E)-3 phenylprop 2 enamido]thiophene 2 carboxylate involves a multi-step process that typically begins with the preparation of the thiophene derivative followed by functionalization with the enamide group. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of the final product. Moreover, green chemistry principles have been integrated into the synthesis workflow to reduce environmental impact, aligning with global sustainability goals.

Another area where this compound has garnered significant attention is its role as a building block in supramolecular chemistry. The ability of methyl 4 methyl 3 [(2E) 3 phenylprop 2 enamido]thiophene 2 carboxylate to form self-assembled structures through non-covalent interactions offers new possibilities in the design of nanomaterials and molecular sensors. Researchers have explored its use in constructing stimuli-responsive materials that can respond to external factors such as light, temperature, or pH changes, opening up avenues for smart drug delivery systems and environmental monitoring devices.

The pharmacokinetic properties of this compound have also been extensively investigated, revealing favorable absorption and distribution profiles in preclinical models. Its ability to cross biological membranes efficiently makes it an attractive candidate for drug delivery applications. Furthermore, preliminary toxicity studies indicate that methyl 4 methyl 3 [(2E) 3 phenylprop 2 enamido]thiophene 2 carboxylate exhibits low cytotoxicity at therapeutic concentrations, which is crucial for its safe use in biomedical applications.

In conclusion, methyl 4 methyl 3 [(2E) phenylprop enamido]thiophene carboxylate (CAS No: 677706784) is a versatile compound with multifaceted applications across various scientific disciplines. Its unique chemical structure, combined with cutting-edge synthetic methodologies and advanced characterization techniques, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new functionalities and applications for this compound, its significance in the field of chemistry is expected to grow further.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd